Ethyl 4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
CAS No.: 850814-34-5
Cat. No.: VC2676437
Molecular Formula: C16H20N2O4
Molecular Weight: 304.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 850814-34-5 |
|---|---|
| Molecular Formula | C16H20N2O4 |
| Molecular Weight | 304.34 g/mol |
| IUPAC Name | ethyl 4-hydroxy-1-(3-methylbutyl)-2-oxo-1,8-naphthyridine-3-carboxylate |
| Standard InChI | InChI=1S/C16H20N2O4/c1-4-22-16(21)12-13(19)11-6-5-8-17-14(11)18(15(12)20)9-7-10(2)3/h5-6,8,10,19H,4,7,9H2,1-3H3 |
| Standard InChI Key | FQBGHCGZOAYBTH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C2=C(N=CC=C2)N(C1=O)CCC(C)C)O |
| Canonical SMILES | CCOC(=O)C1=C(C2=C(N=CC=C2)N(C1=O)CCC(C)C)O |
Introduction
Chemical Properties and Structure
Structural Characteristics
Ethyl 4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate features a 1,8-naphthyridine core, which consists of a fused ring system containing two nitrogen atoms at positions 1 and 8. The compound's distinctive features include:
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An isopentyl (3-methylbutyl) substituent at the N1 position
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A hydroxyl group at the C4 position
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An ethyl ester (carboxylate) moiety at the C3 position
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A carbonyl (oxo) group at the C2 position
These functional groups contribute to the compound's chemical reactivity and potential biological interactions.
Physical and Chemical Properties
The key physical and chemical properties of Ethyl 4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate are summarized in Table 1:
The compound is classified as an irritant according to safety data and should be handled with appropriate precautions in laboratory settings . Its structural components influence its solubility, with the isopentyl group potentially improving solubility in lipid-rich environments compared to variants with aromatic substituents.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of Ethyl 4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. Several methodologies can be employed to synthesize this compound and similar naphthyridine derivatives:
Gould-Jacobs Reaction
A common approach for synthesizing 1,8-naphthyridine derivatives involves the Gould-Jacobs reaction, which consists of:
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Condensation of 6-substituted-2-aminopyridine with diethyl ethoxymethylenemalonate (EMME)
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Formation of an intermediate diethyl-N-(6-substituted-2-pyridyl) aminomethylenemalonate
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Thermal cyclization at high temperatures (approximately 250°C) in diphenyl ether
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Subsequent N-alkylation with an isopentyl halide to introduce the isopentyl group
Direct Condensation Method
Another approach involves the condensation of appropriate starting materials:
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Reaction between 4-hydroxy-1,2-dihydro-1,8-naphthyridine-2-one with ethyl chloroformate
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Subsequent N-alkylation with isopentyl halides (e.g., isopentyl chloride) under basic conditions
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Purification through crystallization or column chromatography
Industrial Production Methods
In industrial settings, the production of this compound may involve:
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Large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity
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Continuous flow reactors and automated systems to enhance efficiency and safety
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Quality control measures to ensure consistency in the final product
Reaction Conditions and Parameters
The synthesis typically requires careful control of reaction conditions:
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Temperature: Thermal cyclization steps often require temperatures around 250°C
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Solvents: Diphenyl ether is commonly used for cyclization reactions
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Catalysts: Basic catalysts for alkylation steps
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Reaction time: Variable depending on the specific step and conditions
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Purification: Crystallization or column chromatography using appropriate solvent systems
Chemical Reactions and Mechanisms
Types of Reactions
Ethyl 4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical transformations, including:
Oxidation Reactions
Oxidation can occur at different positions, particularly at the hydroxyl group at C4, converting it to a carbonyl group. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction Reactions
Reduction of the carbonyl groups can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄), resulting in the formation of alcohols.
Substitution Reactions
Various nucleophiles and electrophiles can be employed to replace functional groups, creating derivatives with altered properties. These reactions typically involve the replacement of the hydroxyl group at C4 or modifications of the ester moiety.
Reaction Mechanisms
The mechanisms of these reactions follow established organic chemistry principles:
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Oxidation reactions typically proceed through hydrogen abstraction from the hydroxyl group followed by electron rearrangement
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Reduction reactions involve hydride transfer to carbonyl carbon atoms
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Substitution reactions may follow SN1 or SN2 pathways depending on the specific reagents and conditions
Major Products Formed
The chemical transformations of this compound can lead to various products:
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Oxidation: Formation of carboxylic acids and ketones
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Reduction: Formation of alcohols
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Substitution: Formation of derivatives with different functional groups
Biological Activities and Pharmacological Applications
Antimicrobial Activity
Research indicates that 1,8-naphthyridine derivatives, including Ethyl 4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, exhibit potential antimicrobial activities. Studies have shown that it can effectively inhibit the growth of bacteria such as Staphylococcus aureus, with a reported minimum inhibitory concentration (MIC) of 0.5 µg/mL. The antimicrobial efficacy has been attributed to the compound's ability to interact with bacterial cell components, potentially disrupting cell membrane integrity or interfering with essential metabolic processes.
Antioxidant Properties
The compound demonstrates antioxidant capacity, quantified using DPPH radical scavenging assays, with a reported IC50 value of 12 µg/mL. This antioxidant activity suggests potential applications in preventing oxidative stress-related conditions.
Anti-inflammatory Effects
Research has demonstrated that this compound significantly reduces TNF-alpha production in LPS-stimulated macrophages, indicating anti-inflammatory properties. This suggests potential applications in treating inflammatory conditions, though further research is needed to fully elucidate the mechanisms involved.
Research Findings and Applications
Applications in Chemistry
Ethyl 4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate serves as an important intermediate in organic synthesis. Its functional groups allow for various chemical modifications, making it valuable for creating more complex molecules with potential pharmaceutical applications. The compound's reactivity profile enables it to participate in diverse chemical transformations, contributing to its utility in synthetic chemistry applications.
Applications in Biology
Research has highlighted several potential biological applications:
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Antimicrobial studies have demonstrated the compound's efficacy against various pathogens, suggesting potential applications in developing new antimicrobial agents
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Antioxidant research utilizing DPPH radical scavenging assays has assessed the compound's capability to neutralize free radicals, indicating potential applications in preventing oxidative stress-related diseases
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Studies on inflammation modulation have shown that the compound can decrease pro-inflammatory cytokines like TNF-alpha in macrophages stimulated by lipopolysaccharides (LPS)
Applications in Medicine
The compound is under investigation for its therapeutic potential in treating various diseases:
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Antimicrobial applications, particularly against resistant strains
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Anti-inflammatory applications for conditions characterized by excessive inflammation
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Antioxidant applications for diseases associated with oxidative stress
Recent research on 1,8-naphthyridine derivatives has also explored their potential as dual inhibitors of alkaline phosphatase and carbonic anhydrase, suggesting additional therapeutic applications .
Comparison with Similar Compounds
Structural Variations
Table 2 presents a comparison of Ethyl 4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate with structurally similar compounds:
| Compound | N1 Substituent | C4 Group | C3 Group | MW (g/mol) | Notable Differences |
|---|---|---|---|---|---|
| Ethyl 4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | Isopentyl | Hydroxyl | Ethyl ester | 304.34 | Reference compound |
| Ethyl 4-hydroxy-1-isopropyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | Isopropyl | Hydroxyl | Ethyl ester | 276.29 | Smaller alkyl group at N1 |
| Ethyl 4-hydroxy-1-isopentyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | Isopentyl | Hydroxyl | Ethyl ester | 318.37 | Additional methyl at C7 |
| Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | Methyl | Hydroxyl | Ethyl ester | ~248* | Smallest alkyl group at N1 |
| Ethyl 4-hydroxy-1-propyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | Propyl | Hydroxyl | Ethyl ester | ~262* | Linear alkyl group at N1 |
*Calculated based on structural analogs
Comparative Biological Activities
Table 3 compares the biological activities of Ethyl 4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate with related compounds:
| Compound | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Ethyl 4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | High | Moderate | High |
| Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | Moderate | Low | Moderate |
| Ethyl 4-hydroxy-1-propyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | Low | High | Low |
*Based on comparative analysis from available research
Mechanism of Action
The mechanism by which Ethyl 4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate exerts its biological effects involves multiple potential pathways:
Enzyme Inhibition
The compound may interact with specific enzymes involved in metabolic pathways, leading to altered biological responses. Research on similar 1,8-naphthyridine derivatives has shown potential inhibition of enzymes such as alkaline phosphatase and carbonic anhydrase .
Receptor Binding
It may bind to cellular receptors, influencing signal transduction pathways that regulate inflammation and cell survival. The structure of the compound allows for multiple interaction points with potential receptor targets.
Free Radical Scavenging
The chemical structure, particularly the hydroxyl group at C4, allows the compound to donate electrons to free radicals, neutralizing their harmful effects. This property contributes to its observed antioxidant activity.
Antimicrobial Mechanisms
The antimicrobial activity could involve disruption of microbial cell membranes, interference with nucleic acid synthesis, or inhibition of essential microbial enzymes, though the specific mechanisms require further investigation .
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